3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Attachment of the Phenol Group: Finally, the phenol group is attached to the piperazine ring through a Mannich reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the piperazine ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced piperazine derivatives, and substituted chlorophenyl compounds .
Scientific Research Applications
3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective h5-HT1D antagonist.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural features and biological activities.
Uniqueness
3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern and its potent activity as a serotonergic antagonist. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-4-2-5-16(12-15)20-9-7-19(8-10-20)13-14-3-1-6-17(21)11-14/h1-6,11-12,21H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKUMNAKEXDKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.